Fluoruro de neodimio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neodymium fluoride is a useful research compound. Its molecular formula is F3Nd and its molecular weight is 201.24 g/mol. The purity is usually 95%.

The exact mass of the compound Neodymium fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Neodymium fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neodymium fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nanotecnología

El fluoruro de neodimio tiene aplicaciones significativas en el campo de la nanotecnología . La ruta sol-gel fluorolítica recientemente desarrollada para los fluoruros metálicos abre una amplia gama de aplicaciones científicas y técnicas de fluoruros metálicos de alta superficie . Estos nanofluoruros metálicos exhiben propiedades químicas específicas como una alta acidez de Lewis y propiedades físicas como una alta superficie, mesoporosidad y tamaño nanométrico .

Catálisis

Los fluoruros metálicos, incluido el this compound, son de interés en el campo de la catálisis . Sus propiedades químicas y físicas únicas los hacen adecuados para diversas aplicaciones catalíticas .

Óptica y fotónica

El this compound encuentra su uso en óptica y fotónica . Se utiliza en la fabricación de amplificadores ópticos y optocerámicas .

Materiales compuestos

El this compound se utiliza en la producción de materiales compuestos . Sus propiedades únicas contribuyen a la mejora del rendimiento general de estos materiales .

Biosensores y biomarcado

Mecanismo De Acción

Target of Action

Neodymium fluoride (NdF3) is an inorganic compound that primarily interacts with various enzymes and proteins within the cell . It is known to activate G proteins in eukaryotic cells, a process that requires trace amounts of Al3+ or Be2+ ions .

Mode of Action

Neodymium fluoride’s mode of action is largely based on its ability to form complexes with proteins and enzymes, thereby influencing their function . For instance, it can mimic the chemical structure of a phosphate, affecting the activity of phosphoryl transfer enzymes, such as GTPases, ATPases, and phosphohydrolyases . This interaction can fundamentally alter energy metabolism and signal transduction within cells .

Biochemical Pathways

Neodymium fluoride’s interaction with G proteins and phosphoryl transfer enzymes can affect various biochemical pathways. It can influence energy metabolism by interacting with ATPases and GTPases, enzymes crucial for energy production . Additionally, it can affect signal transduction pathways by interacting with G proteins, which play a key role in transmitting signals from a variety of stimuli outside a cell to its interior .

Pharmacokinetics

It’s known that neodymium fluoride is highly insoluble in water , which may limit its bioavailability

Result of Action

The result of neodymium fluoride’s action can vary depending on the specific biochemical pathway it affects. For instance, its interaction with G proteins can lead to changes in cell signaling, potentially influencing a variety of cellular processes . Its ability to affect phosphoryl transfer enzymes can alter energy metabolism within the cell .

Action Environment

The action of neodymium fluoride can be influenced by various environmental factors. For example, the presence of other ions, such as Al3+ or Be2+, can enhance its ability to activate G proteins . Additionally, the pH and the amount of F- and Al3+ in the solution can affect the exact structure and concentration of AlF complexes

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Neodymium fluoride is known to interact with various biomoleculesIt is known that neodymium fluoride is highly insoluble in water , which suggests that it may interact with biomolecules in a unique manner compared to more soluble compounds.

Cellular Effects

It is known that neodymium fluoride is often an intermediate product in the extraction of neodymium from ores

Molecular Mechanism

It is known that neodymium fluoride can be reduced to the solid metal chemically or by fused-salt electrolysis . This suggests that it may interact with biomolecules in a way that influences gene expression, enzyme activity, and other molecular processes.

Temporal Effects in Laboratory Settings

It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may have some long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may have some impact on biological systems at high doses.

Metabolic Pathways

It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may interact with certain enzymes or cofactors.

Transport and Distribution

It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may interact with certain transporters or binding proteins.

Subcellular Localization

It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may be directed to specific compartments or organelles within the cell.

Propiedades

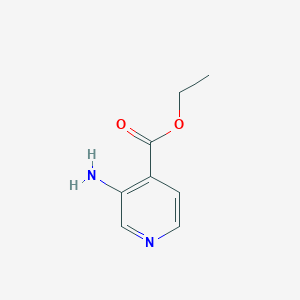

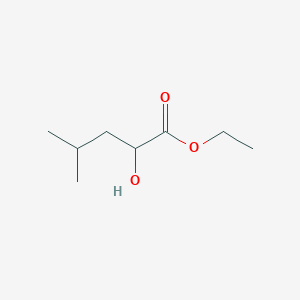

| { "Design of the Synthesis Pathway": "The synthesis of neodymium fluoride can be achieved through the reaction of neodymium oxide with hydrofluoric acid.", "Starting Materials": [ "Neodymium oxide", "Hydrofluoric acid" ], "Reaction": [ "Add neodymium oxide to a reaction vessel", "Slowly add hydrofluoric acid to the reaction vessel while stirring", "Heat the mixture to 100-150°C for several hours", "Cool the mixture to room temperature", "Filter the resulting neodymium fluoride product", "Wash the product with water and dry it in a vacuum oven" ] } | |

Número CAS |

13709-42-7 |

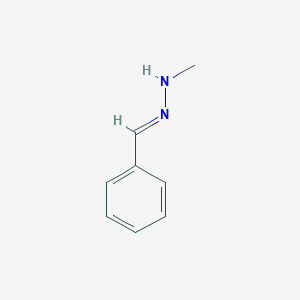

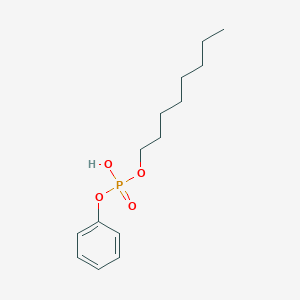

Fórmula molecular |

F3Nd |

Peso molecular |

201.24 g/mol |

Nombre IUPAC |

neodymium(3+);trifluoride |

InChI |

InChI=1S/3FH.Nd/h3*1H;/q;;;+3/p-3 |

Clave InChI |

XRADHEAKQRNYQQ-UHFFFAOYSA-K |

SMILES |

F[Nd](F)F |

SMILES canónico |

[F-].[F-].[F-].[Nd+3] |

| 13709-42-7 | |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.